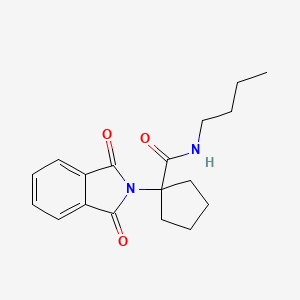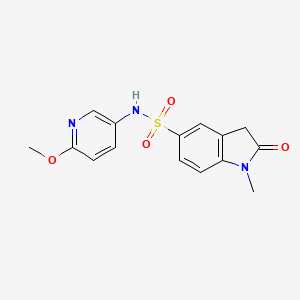
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as compound B, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thalidomide, a drug that was once used as a sedative but was later found to cause birth defects. Compound B has been modified to eliminate the teratogenic effects of thalidomide while retaining its anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
The exact mechanism of action of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to induce the production of anti-inflammatory cytokines such as IL-10. It also inhibits the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
In addition to its anti-inflammatory and immunomodulatory effects, N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer and other diseases. It also has anti-fibrotic effects, which may be useful in the treatment of fibrotic diseases such as pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
Compound B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B. One area of interest is its potential use in cancer therapy. It has been shown to have anti-tumor effects in several types of cancer, and further research is needed to determine its effectiveness in vivo. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has been shown to have immunomodulatory effects, which may make it useful in these diseases. Finally, further research is needed to fully understand the mechanism of action of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B involves several steps, starting with the synthesis of the intermediate N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, N-(2-bromoethyl)phthalimide. This intermediate is then reacted with N-butylcyclopentanecarboxamide to yield N-butyl-1-(2-phthalimidoethyl)cyclopentane-1-carboxamide. The phthalimide group is then removed by reaction with hydrazine hydrate, followed by cyclization to yield the final product, N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide.
Applications De Recherche Scientifique
Compound B has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and multiple sclerosis. It has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-19-17(23)18(10-6-7-11-18)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMYDSXICSFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
